molecular formula C26H37Cl2NO7 B13418200 Vilanterol Acetate

Vilanterol Acetate

Cat. No.: B13418200
M. Wt: 546.5 g/mol
InChI Key: TVWAEQRFKRTYIG-JIDHJSLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vilanterol Acetate is a selective long-acting beta2-adrenergic agonist used primarily in the treatment of chronic obstructive pulmonary disease and asthma. It is known for its 24-hour activity, making it suitable for once-daily dosing. This compound works by stimulating intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate, leading to the relaxation of bronchial smooth muscle and inhibition of hypersensitivity mediator release from mast cells in the lungs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vilanterol Acetate involves multiple steps, including the bromination of 2,6-dichlorophenyl methanol, followed by condensation with 2-(2,6-dichlorobenzyl)oxyethanol. The key intermediate, oxazolidinone, is prepared using Friedel-Crafts acylation, chemo-selective reduction, Corey-Itsuno reduction, and oxazolidinone ring formation .

Industrial Production Methods

Industrial production of this compound focuses on optimizing yields and purity. An improved process involves the bromination of 2,6-dichlorophenyl methanol, followed by condensation with 2-(2,6-dichlorobenzyl)oxyethanol under controlled conditions to produce the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Vilanterol Acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to produce this compound. These intermediates are crucial for the final synthesis and ensure the desired pharmacological properties of the compound .

Scientific Research Applications

Vilanterol Acetate has numerous scientific research applications, including:

    Chemistry: Used as a model compound for studying beta2-adrenergic agonists and their interactions with receptors.

    Biology: Investigated for its effects on bronchial smooth muscle cells and mast cells.

    Medicine: Widely used in the treatment of chronic obstructive pulmonary disease and asthma, often in combination with other bronchodilators.

    Industry: Utilized in the development of inhalation formulations for respiratory therapies .

Mechanism of Action

Vilanterol Acetate exerts its effects by selectively stimulating beta2-adrenergic receptors, leading to the activation of intracellular adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate, resulting in the relaxation of bronchial smooth muscle and inhibition of hypersensitivity mediator release from mast cells. This mechanism is crucial for its bronchodilator effects and its use in treating respiratory conditions .

Comparison with Similar Compounds

Similar Compounds

    Salmeterol: Another long-acting beta2-adrenergic agonist with a similar mechanism of action but shorter duration of effect.

    Formoterol: A long-acting beta2-adrenergic agonist with a faster onset of action but requires twice-daily dosing.

    Indacaterol: An ultra-long-acting beta2-adrenergic agonist with a similar duration of action but different pharmacokinetic properties.

Uniqueness

Vilanterol Acetate is unique due to its 24-hour activity, allowing for once-daily dosing, which improves patient compliance. It also has a faster onset of action compared to Salmeterol and a longer duration of action compared to Formoterol .

Properties

Molecular Formula

C26H37Cl2NO7

Molecular Weight

546.5 g/mol

IUPAC Name

acetic acid;4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol

InChI

InChI=1S/C24H33Cl2NO5.C2H4O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;1-2(3)4/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1H3,(H,3,4)/t24-;/m0./s1

InChI Key

TVWAEQRFKRTYIG-JIDHJSLPSA-N

Isomeric SMILES

CC(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl

Canonical SMILES

CC(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl

Origin of Product

United States

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